N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Description
Historical Context of Phenoxy Acetamide Research
Phenoxy acetamides emerged as a critical class of compounds in the mid-20th century, driven by their structural versatility and pharmacological potential. Early work focused on simple derivatives, such as phenoxyacetic acid, synthesized via nucleophilic substitution between phenol and chloroacetic acid under alkaline conditions. These foundational studies revealed that phenolic ethers could enhance metabolic stability and bioavailability compared to their parent phenols.
The introduction of acetamide functionalities marked a turning point, enabling hydrogen-bonding interactions with biological targets. For example, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamides demonstrated significant anti-inflammatory and analgesic activities, underscoring the importance of the acetamide backbone in modulating biological responses. By the 2000s, researchers began incorporating halogen atoms and aromatic aldehydes into phenoxy acetamides to improve target specificity. The synthesis of this compound represents an evolution of this strategy, combining dichlorination for enhanced lipophilicity with a formyl group for further derivatization.
Significance in Medicinal Chemistry
This compound’s structural features align with key principles in drug design:
- Halogenation : The 3,4-dichlorophenyl group increases membrane permeability and resistance to oxidative metabolism, a strategy validated in antimicrobial agents like 3,4-dichlorocinnamanilides.
- Methoxy Group : Positioned ortho to the phenoxy linkage, the methoxy substituent improves solubility and stabilizes the compound’s conformation through steric effects.
- Formyl Functionalization : The aldehyde group at the para position enables facile conjugation with amines or hydrazines, making the compound a versatile intermediate for generating Schiff bases or heterocyclic derivatives.
Table 1: Impact of Substituents on Bioactivity in Phenoxy Acetamide Derivatives
Current Research Landscape
Recent studies highlight two primary applications:
- Antimicrobial Development : Structural analogs of this compound have shown promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) below 0.5 μg/mL. The dichlorophenyl group is critical for disrupting bacterial cell wall synthesis.
- Anticancer Scaffolds : The formyl group facilitates the synthesis of hydrazone derivatives, which exhibit cytotoxic effects by inhibiting hypoxia-inducible factor 1α (HIF-1α) in solid tumors. For instance, phenoxy thiazole derivatives derived from similar acetamides demonstrated IC₅₀ values of ~13 μM against multiple cancer cell lines.
Rationale for Structural Design
The compound’s architecture optimizes three key parameters:
- Electronic Effects : Chlorine atoms withdraw electron density, polarizing the phenyl ring and strengthening π-π interactions with aromatic residues in enzyme active sites.
- Stereochemical Control : The methoxy group’s ortho position restricts free rotation around the phenoxy-acetamide bond, favoring a bioactive conformation.
- Functional Flexibility : The formyl group serves as a chemical "handle" for post-synthetic modifications, enabling rapid generation of libraries for high-throughput screening.
Research Challenges and Opportunities
Challenges :
- Synthetic Complexity : Multi-step synthesis requiring precise control over reaction conditions, particularly during formyl group introduction.
- Stability Issues : The aldehyde moiety is prone to oxidation, necessitating stabilized formulations or protective group strategies.
Opportunities :
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-15-6-10(8-20)2-5-14(15)23-9-16(21)19-11-3-4-12(17)13(18)7-11/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHGKOPMWKVCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline, 4-formyl-2-methoxyphenol, and chloroacetyl chloride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: N-(3,4-dichlorophenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide.
Reduction: N-(3,4-dichlorophenyl)-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.
Substitution: N-(3,4-dichlorophenyl)-2-(4-substituted-2-methoxyphenoxy)acetamide, where the substituent depends on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide exhibit anticancer activity. A study demonstrated that related compounds showed significant cytotoxic effects against various cancer cell lines, suggesting potential for development as chemotherapeutic agents .
Antinociceptive Effects
Another area of application is in pain management. Compounds structurally similar to this compound have been shown to possess antinociceptive properties. For example, a related compound demonstrated high affinity for sigma receptors, which are implicated in pain modulation . This suggests that the compound may serve as a lead for developing new analgesics.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties. Research has shown that certain analogs can inhibit the growth of bacterial strains, making them candidates for further investigation in the field of infectious diseases .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results showed that some derivatives exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects. The study concluded that modifications to the phenolic structure could enhance biological activity .
Case Study 2: Analgesic Potential
In another investigation, a compound analogous to this compound was tested for its analgesic effects using the formalin test in rodents. The findings revealed significant reductions in pain responses at specific dosages, suggesting that this class of compounds could be developed into effective pain relief medications .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenoxy/Acetamide Core
Table 1: Structural and Functional Group Comparisons
Physicochemical and Reactivity Comparisons
Fluorinated analogs (e.g., 349126-27-8) exhibit higher metabolic stability due to reduced susceptibility to oxidative metabolism .
Reactivity :
- The formyl group in the target compound enables conjugation reactions (e.g., hydrazone formation), unlike nitro- or sulfonamide-containing analogs .
- Nitro groups (CAS 247592-74-1) enhance electrophilicity, favoring nucleophilic aromatic substitution .
Synthetic Yields :
Crystallographic and Solid-State Properties
- N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide () exhibits intermolecular hydrogen bonds (C–H⋯O) and nitro group torsion, influencing crystal packing .
Biological Activity
N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, with the CAS number 247592-89-8, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C16H13Cl2NO4
- Molecular Weight: 354.18 g/mol
- Purity: >90%
The compound features a dichlorophenyl group and a methoxyphenoxy moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including receptors and enzymes. The specific biological activity of this compound has not been extensively documented in literature; however, its structural components suggest potential interactions with:
- Enzyme inhibition
- Receptor modulation
Anticancer Activity
A comparative study on similar compounds reveals that dichloro-substituted acetamides can exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
Antinociceptive Effects
In related studies involving analogs of the compound, antinociceptive effects were observed. For example, a compound structurally related to this compound demonstrated significant pain relief in formalin-induced nociception tests . This suggests that the compound may possess similar analgesic properties.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide?
The synthesis typically involves coupling 2-chloro-4-formylphenol with N-(3,4-dichlorophenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Oxidation steps may employ potassium permanganate or chromium trioxide to introduce the formyl group, while substitution reactions with amines or thiols require polar aprotic solvents like DMSO and elevated temperatures . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%) and purity (>95%).
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm aromatic proton environments and substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, formyl at δ 9.8–10.2 ppm) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validation of molecular weight (e.g., [M+H]⁺ at m/z 394.05) .
- X-ray Crystallography (if crystalline) : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and packing motifs .
Q. What in vitro models are suitable for initial biological screening?
Standard assays include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits to measure prostaglandin E₂ reduction .
- Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do structural modifications influence antitumor activity?
Comparative SAR studies reveal:
- Formyl Group Replacement : Substitution with carboxy or hydroxy groups reduces cytotoxicity, suggesting the formyl moiety enhances target binding .
- Methoxy Position : Moving the methoxy group from the 2- to 3-position on the phenoxy ring decreases COX-2 inhibition by 40%, highlighting steric and electronic dependencies .
- Dichlorophenyl Substitution : Analogues with mono-chloro or fluorine substituents show lower potency, emphasizing the role of electron-withdrawing groups in apoptosis induction .
Methodological Approach : Synthesize derivatives, test in parallel assays, and correlate activity with Hammett σ values or computational electrostatic potential maps .
Q. How can researchers resolve contradictions in reported biological activities?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions or impurity profiles. Strategies include:
- Reproducibility Checks : Standardize protocols (e.g., cell passage number, serum concentration) .
- Purity Validation : HPLC-MS to confirm >95% purity and rule out byproducts .
- Target Engagement Studies : Surface plasmon resonance (SPR) or thermal shift assays to directly measure compound-target binding affinities .
Q. What computational methods predict target interactions for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in COX-2 or tubulin active sites .
- Molecular Dynamics (MD) Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Modeling : Use RDKit descriptors and Random Forest regression to predict activity of novel analogues .
Q. What strategies optimize pharmacokinetic properties without compromising activity?
- Prodrug Design : Esterification of the formyl group to improve solubility; monitor hydrolysis in plasma .
- Lipinski’s Rule Adherence : Introduce methyl groups to reduce logP (>5) while maintaining ClogP <3 .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites for deuterium exchange or fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
